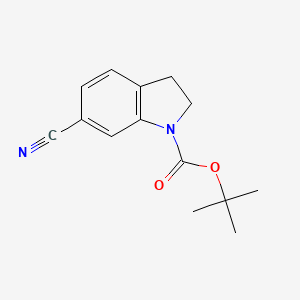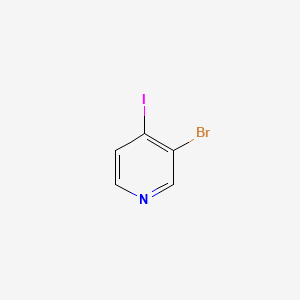![molecular formula C12H15ClN2O3 B1523338 5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid CAS No. 1183048-80-7](/img/structure/B1523338.png)
5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid
Overview
Description
5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid is a chemical compound with the CAS Number: 1183048-80-7 . It has a molecular weight of 270.72 . This compound is also known as Boc-2-chloro-5-nitrobenzoic acid.
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15ClN2O3/c1-12(2,3)15-11(18)14-7-4-5-9(13)8(6-7)10(16)17/h4-6H,1-3H3,(H,16,17)(H2,14,15,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.
Scientific Research Applications
Intestinal Anti-inflammatory Effects
Research on compounds structurally related to 5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid, such as 5-aminosalicylic acid (5-ASA), has shown significant intestinal anti-inflammatory effects. These effects are mediated through the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ), highlighting the compound's potential in treating inflammatory bowel diseases (C. Rousseaux et al., 2005).
Enantioselective Sensing
In the realm of analytical chemistry, derivatives of 2-chlorobenzoic acid have been developed for enantioselective sensing of chiral amino alcohols. This application underscores the compound's role in chiral recognition and its potential for developing advanced analytical techniques (Shuanglong Liu et al., 2008).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of substituted pyrazinecarboxamides, starting from chlorides of pyrazine-2-carboxylic acids and involving tert-butyl groups, have been explored. These studies focus on anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities, providing a foundation for further pharmacological research (M. Doležal et al., 2006).
Bio-based Polyester Monomer Production
Research into the production of bio-based polyester monomers from biomass-derived compounds, involving tert-butyl groups, presents a sustainable approach to synthesizing valuable industrial chemicals. This research outlines methods for producing acid chloride derivatives of furan-2-carboxylic acids, which are essential for manufacturing biofuels and polymers (S. Dutta et al., 2015).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-(tert-butylcarbamoylamino)-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)15-11(18)14-7-4-5-9(13)8(6-7)10(16)17/h4-6H,1-3H3,(H,16,17)(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMIDRRQJYBWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



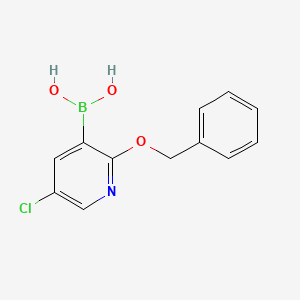
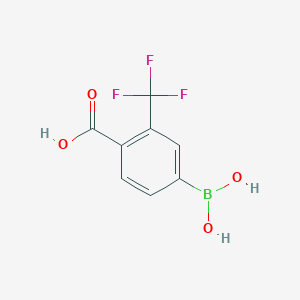
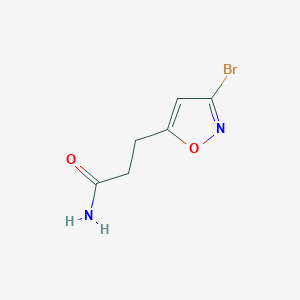
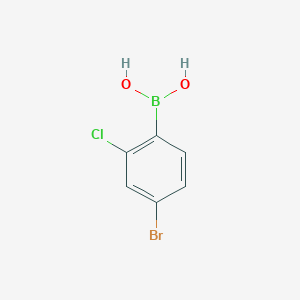
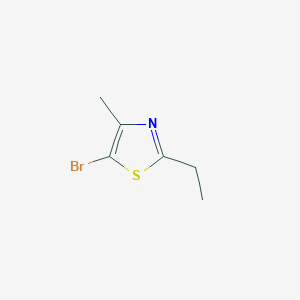
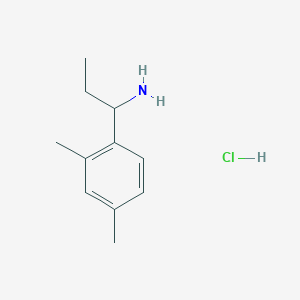
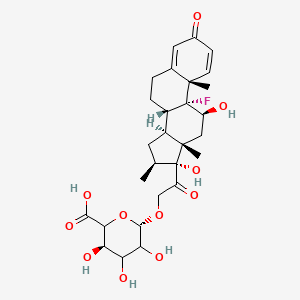
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1523267.png)
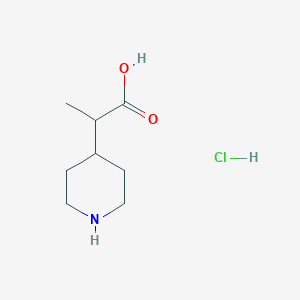
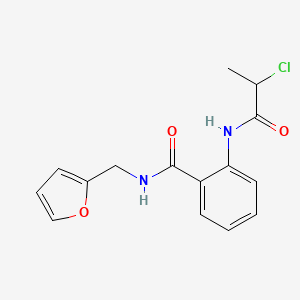
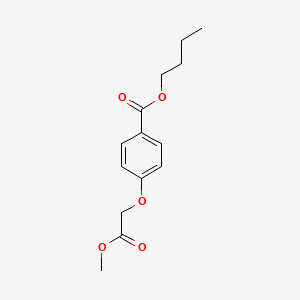
![{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1523274.png)
